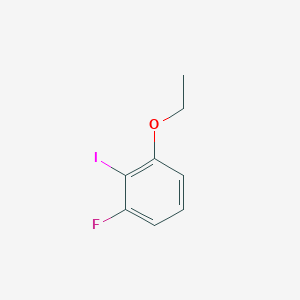

1-Ethoxy-3-fluoro-2-iodobenzene

Description

Contextualization of 1-Ethoxy-3-fluoro-2-iodobenzene within the Class of Functionalized Haloarenes

This compound belongs to the class of organic compounds known as haloarenes or aryl halides. wikipedia.orgiitk.ac.in These are aromatic compounds in which one or more hydrogen atoms directly bonded to an aromatic ring are replaced by a halogen. byjus.com This particular molecule is a polysubstituted haloarene, featuring three different substituents on the benzene (B151609) ring: an ethoxy group (-OCH2CH3), a fluorine atom (-F), and an iodine atom (-I).

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 871726-97-5 chemscene.com |

| Molecular Formula | C₈H₈FIO chemscene.com |

| Molecular Weight | 266.05 g/mol chemscene.com |

| Topological Polar Surface Area | 9.23 Ų chemscene.com |

| Rotatable Bond Count | 2 chemscene.com |

Role of Aryl Halides in Synthetic Methodologies

Aryl halides are fundamental building blocks in organic synthesis, serving as versatile precursors for a multitude of chemical transformations. iitk.ac.inlibretexts.org Their utility stems from the reactivity of the carbon-halogen (C-X) bond, which can be strategically cleaved or modified to form new bonds.

One of the most significant applications of aryl halides is in transition-metal-catalyzed cross-coupling reactions. Aryl iodides, such as this compound, are particularly effective substrates for these reactions due to the relatively low bond dissociation energy of the C-I bond. wikipedia.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks.

Furthermore, aryl halides are precursors to potent organometallic reagents. They can react with metals like lithium or magnesium to form organolithium or Grignard reagents, respectively. wikipedia.org These reagents act as sources of aryl anions, which are powerful nucleophiles used to form new carbon-carbon bonds with a wide range of electrophiles.

The nature of the halogen atom significantly influences the reactivity of the aryl halide. The reactivity generally follows the trend I > Br > Cl > F for many common synthetic operations, such as cross-coupling and organometallic reagent formation. wikipedia.org This differential reactivity allows for selective transformations in polyhalogenated arenes.

Table 2: General Reactivity of Aryl Halides in Common Synthetic Transformations

| Reaction Type | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) | Aryl Fluoride (B91410) (Ar-F) |

|---|---|---|---|---|

| Cross-Coupling | High Reactivity | Good Reactivity | Moderate Reactivity | Low Reactivity |

| Grignard Formation | High Reactivity | Good Reactivity | Low Reactivity | Very Low Reactivity |

| Nucleophilic Aromatic Substitution | Low Reactivity* | Low Reactivity* | Low Reactivity* | Moderate Reactivity* |

*Reactivity in nucleophilic aromatic substitution is highly dependent on the presence of electron-withdrawing groups on the aromatic ring.

Historical Development of Synthetic Strategies for Substituted Benzenes

The synthesis of substituted benzenes has been a central theme in organic chemistry since the discovery of benzene in 1825. asianscientist.comnagoya-u.ac.jp Early strategies primarily relied on electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. While powerful, these methods faced significant challenges, particularly in controlling the position of incoming substituents (regioselectivity) on an already substituted ring. libretexts.org The directing effects of existing substituents (ortho-, para- vs. meta-directing) governed the outcome, making the synthesis of specific isomers, especially those with multiple different substituents, a complex puzzle. libretexts.orglibretexts.org

The limitations of classical EAS drove the development of more sophisticated and controlled synthetic routes. The ability to plan a multistep synthesis where reactions are performed in a specific order became critical. libretexts.org For instance, a substituent might be introduced to direct a second substitution, and then chemically modified to alter its directing effect for a third substitution.

In the latter half of the 20th century, the advent of transition-metal-catalyzed cross-coupling reactions revolutionized the field. These methods provided a powerful means to form C-C bonds with high selectivity, largely independent of the classical directing group effects of EAS. This allowed chemists to piece together complex aromatic structures from smaller, pre-functionalized fragments.

More recently, research has focused on "programmed" or sequential synthesis strategies. asianscientist.comnagoya-u.ac.jp These approaches aim to install different functional groups onto an aromatic ring in a controlled, step-by-step manner. nagoya-u.ac.jp The development of methods to synthesize benzene rings with five or six different substituents in a predictable fashion showcases the high level of control now achievable. asianscientist.comoregonstate.edu The existence of a specific, complex molecule like this compound as a chemical intermediate is a testament to the evolution of these advanced synthetic strategies, which move beyond simple substitution to the deliberate and precise construction of molecular architecture.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FIO |

|---|---|

Molecular Weight |

266.05 g/mol |

IUPAC Name |

1-ethoxy-3-fluoro-2-iodobenzene |

InChI |

InChI=1S/C8H8FIO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 |

InChI Key |

XYDGJYLDJWXDGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxy 3 Fluoro 2 Iodobenzene

Retrosynthetic Analysis of 1-Ethoxy-3-fluoro-2-iodobenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

The primary disconnections for this compound involve the carbon-halogen and carbon-oxygen bonds. Given the nature of the substituents, the most logical precursors would be simpler substituted benzenes. The table below outlines potential precursors and the corresponding synthetic transformations required.

| Precursor 1 | Precursor 2 | Transformation |

| 1-Ethoxy-3-fluorobenzene (B1330356) | - | Iodination |

| 2-Fluoro-6-iodoaniline | - | Diazotization followed by ethoxylation |

| 1,3-Difluoro-2-iodobenzene | - | Nucleophilic aromatic substitution with ethoxide |

| 3-Fluoro-2-iodophenol (B1312808) | - | Williamson ether synthesis |

For instance, the synthesis of 3-amino-5-fluoro-2-iodobenzoate, a similarly substituted compound, has been developed from commercially available 2-aminobenzoates, highlighting the utility of functional group interconversion on a pre-existing substituted benzene (B151609) ring. researchgate.net

The synthesis of polysubstituted benzenes is often complicated by issues of regioselectivity. illinois.edu Traditional electrophilic aromatic substitution reactions on disubstituted benzenes can lead to a mixture of isomers. youtube.com The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the reaction.

In the case of this compound, the ethoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. This presents a challenge in selectively introducing the iodine atom at the C2 position. The combined directing effects of the ethoxy and fluoro groups must be carefully considered to achieve the desired regiochemistry.

Alternative strategies to classical electrophilic substitution, such as transition-metal-catalyzed cross-coupling reactions or directed ortho-metalation, offer greater control over the regiochemical outcome. acs.orgnih.gov These methods often allow for the construction of the benzene ring with the desired substitution pattern already in place or provide a means to introduce substituents at specific positions.

Direct Halogenation Approaches for this compound Scaffolds

Direct halogenation of a pre-existing substituted benzene ring is a common strategy for introducing halogen atoms.

A sequential halogenation strategy would involve the stepwise introduction of the fluoro, ethoxy, and iodo groups onto a benzene ring. For example, one could start with fluorobenzene, introduce the ethoxy group, and then perform an iodination reaction. The order of these steps is crucial for achieving the desired substitution pattern.

The directing effects of the substituents play a critical role. For example, starting with 1-ethoxy-3-fluorobenzene, the ethoxy group strongly directs ortho and para, while the fluoro group also directs ortho and para. The position between the two existing substituents is sterically hindered, making direct iodination at the C2 position challenging.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce a substituent at the desired position with high regioselectivity. wikipedia.org

For the synthesis of this compound, the ethoxy group can potentially act as a DMG. However, the strength of the ethoxy group as a DMG is considered moderate. organic-chemistry.org The presence of the fluorine atom might also influence the acidity of the aromatic protons, potentially affecting the site of metalation. The carboxylate group is a more powerful DMG, and its use in directing metalation has been demonstrated in the synthesis of substituted benzoic acids. organic-chemistry.org

The general principle of DoM involves the interaction of a DMG with an alkyllithium reagent to form an intermediate where the lithium is coordinated to the heteroatom of the DMG. wikipedia.org This proximity effect facilitates the deprotonation of the nearest ortho proton, generating a specific aryllithium intermediate that can then react with an electrophile. wikipedia.org

The ethoxy group is an activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. fiveable.me It is an ortho-, para-director. The fluorine atom, while also an ortho-, para-director, is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. fiveable.meresearchgate.net

When both substituents are present, their combined effects determine the position of further substitution. In the case of 1-ethoxy-3-fluorobenzene, both groups direct to the C2, C4, and C6 positions. However, the activating nature of the ethoxy group would likely make the positions ortho and para to it more reactive towards electrophilic iodination. mdpi.com The C2 position is ortho to both the ethoxy and fluoro groups, while the C4 position is para to the ethoxy group and meta to the fluoro group, and the C6 position is ortho to the fluoro group and meta to the ethoxy group. The interplay of these electronic effects and steric hindrance will ultimately dictate the regioselectivity of the iodination reaction.

Nucleophilic Aromatic Substitution (SNAr) Routes to Ethoxy- and Fluoro-Functionalization

Nucleophilic aromatic substitution (SNAr) serves as a fundamental strategy for the functionalization of aromatic rings, particularly those rendered electron-deficient by activating groups. wikipedia.orgbyjus.com This pathway is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination mechanism. pressbooks.pubyoutube.com

The introduction of an ethoxy group onto an aromatic ring via SNAr is highly effective when the ring is activated by potent electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to a suitable leaving group. wikipedia.orgyoutube.com Aryl fluorides are particularly effective substrates for SNAr reactions because fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. mdpi.com Counterintuitively, fluoride (B91410) is a better leaving group than heavier halogens in SNAr, with a typical reactivity order of F > Cl ≈ Br > I. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack and the breaking of aromaticity, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

For instance, the reaction of 1-fluoro-4-nitrobenzene (B44160) with sodium ethoxide readily yields 1-ethoxy-4-nitrobenzene. chegg.com The nitro group at the para position stabilizes the negatively charged intermediate through resonance, facilitating the reaction. youtube.commasterorganicchemistry.com Similarly, di- and tri-fluorinated benzaldehydes can undergo SNAr where a methoxy (B1213986) group from a methanol (B129727) solvent displaces a fluorine atom, demonstrating the viability of this substitution on poly-halogenated arenes. acgpubs.org

A plausible SNAr route to a precursor for this compound could start from 1,3-difluoro-4-nitrobenzene. The presence of two fluorine atoms and a nitro group would strongly activate the ring for nucleophilic attack by sodium ethoxide. Depending on the reaction conditions, selective replacement of one of the fluorine atoms could be achieved to furnish an ethoxy-fluoro-nitrobenzene intermediate.

| Starting Material | Nucleophile | Product | Key Feature |

|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | Sodium Ethoxide | 1-Ethoxy-4-nitrobenzene | Nitro group at para-position activates the ring for substitution. youtube.comchegg.com |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | Two activating nitro groups facilitate the reaction. wikipedia.org |

| Octafluorotoluene | Phenothiazine | 10-(Heptafluorotoluyl)phenothiazine | Perfluorinated ring is highly electron-deficient, enabling substitution. mdpi.com |

A practical synthesis of this compound can be envisioned through a sequential process involving an initial etherification followed by a regioselective iodination.

A logical starting material is 3-fluoro-phenol, which can be ethylated using a reagent like ethyl iodide to form 1-ethoxy-3-fluorobenzene. prepchem.comchemimpex.com With the 1-ethoxy-3-fluorobenzene precursor in hand, the final step is the introduction of an iodine atom at the C-2 position. This requires a directed iodination. Both the ethoxy and fluoro groups are ortho-, para-directing activators for electrophilic aromatic substitution. The target C-2 position is ortho to both groups, making it electronically favored for substitution. A common method to achieve such regioselectivity is through directed ortho-metalation. Reacting 1-ethoxy-3-fluorobenzene with a strong base like n-butyllithium could selectively deprotonate the C-2 position due to the coordinating effect of the adjacent ethoxy group. Quenching the resulting lithiated intermediate with an iodine source, such as molecular iodine (I₂), would install the iodine atom at the desired position to yield this compound. A similar strategy has been used to synthesize 2-fluoro-3-iodoaniline (B2357727) from 2-fluoroiodobenzene via lithiation and subsequent reaction. guidechem.com

The SNAr mechanism proceeds via two distinct steps: addition and elimination. pressbooks.pubyoutube.com

Addition Step : A nucleophile attacks the electrophilic carbon atom bearing the leaving group. diva-portal.org This initial attack is typically the slow, rate-determining step. It disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pubyoutube.com

Elimination Step : The aromaticity is restored in a fast step where the leaving group is expelled, and the excess electron density from the carbanion reforms the aromatic π-system. youtube.com

For halogenated arenes, the leaving group ability in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-X bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, speeding up the reaction. mdpi.com

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering alternative and often milder pathways for forming carbon-heteroatom bonds compared to classical methods.

The key C-O and C-F bonds in precursors to this compound can be constructed using palladium catalysis.

C-O Bond Formation: Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig amination/etherification, allows for the formation of aryl ethers from aryl halides or triflates. nih.gov For example, a precursor like 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene could be coupled with ethanol (B145695) or sodium ethoxide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to generate 1-ethoxy-3-fluorobenzene. nih.gov The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands often being highly effective. nih.gov

C-F Bond Formation: The synthesis of aryl fluorides can be achieved through palladium-catalyzed fluorination of aryl bromides, iodides, or triflates. researchgate.netacs.org This transformation is challenging due to the difficulty of the C-F reductive elimination step from the palladium center. acsgcipr.org However, the development of specialized ligands, such as sterically hindered biarylphosphines, has enabled these reactions to proceed with good efficiency. acs.orgacsgcipr.org A potential route could involve the fluorination of a precursor like 1-ethoxy-2-iodo-3-bromobenzene to install the fluoro group.

| Reaction Type | Aryl Substrate | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Hydroxylation (C-O) | Aryl Halides (Cl, Br, I) | KOH / CsOH | Phenols | nih.gov |

| Fluorination (C-F) | Aryl Bromides & Iodides | AgF / KF | Aryl Fluorides | acs.org |

| Fluorination (C-F) | Aryl Triflates & Bromides | Fluoride Source | Aryl Fluorides | acsgcipr.org |

| Alkoxycarbonylation (C-C) | Aryl Halides | Alcohol / CO | Aryl Esters | researchgate.net |

Aryl iodides are highly valued substrates in palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts, which is the initial step in many catalytic cycles. nih.govorganic-chemistry.org

A synthetic strategy for this compound could begin with a di-iodinated or bromo-iodinated precursor, such as 1,3-difluoro-2-iodobenzene or 1-bromo-3-fluoro-2-iodobenzene (B1273208). The higher reactivity of the C-I or C-Br bond compared to the C-F bond in palladium catalysis would allow for selective cross-coupling. For example, the palladium-catalyzed ethoxylation of 1-bromo-3-fluoro-2-iodobenzene could potentially be controlled to replace the bromine atom selectively, leveraging the different reactivities of the C-Br and C-I bonds to achieve the desired transformation. While C-I bonds are generally more reactive, selectivity can often be tuned by the choice of ligand and reaction conditions. This approach would install the ethoxy group onto a pre-functionalized ring containing both the fluoro and iodo substituents.

Table of Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Target Molecule |

| 1-Fluoro-4-nitrobenzene | SNAr Substrate chegg.com |

| Sodium Ethoxide | Nucleophile |

| 1-Ethoxy-4-nitrobenzene | SNAr Product chegg.com |

| 2,4-Dinitrochlorobenzene | SNAr Substrate wikipedia.org |

| 1,3-Difluoro-4-nitrobenzene | Potential SNAr Substrate |

| 3-Fluoro-phenol | Precursor prepchem.com |

| Ethyl Iodide | Ethylating Agent prepchem.com |

| 1-Ethoxy-3-fluorobenzene | Key Intermediate prepchem.comchemimpex.com |

| n-Butyllithium | Metalating Agent |

| Iodine (I₂) | Iodinating Agent |

| 1-Bromo-3-fluorobenzene | Pd-coupling Substrate |

| 1-Iodo-3-fluorobenzene | Pd-coupling Substrate nih.gov |

| 1-Bromo-3-fluoro-2-iodobenzene | Potential Precursor |

Optimization and Scalability of this compound Synthesis

The efficient synthesis of this compound is crucial for its practical application. This requires careful optimization of reaction conditions and consideration of the scalability of the chosen synthetic route. A likely precursor for its synthesis is the commercially available 1-ethoxy-3-fluorobenzene. chemimpex.com The key transformation is the regioselective iodination at the C2 position, which is ortho to both the ethoxy and fluoro groups.

The regioselectivity of electrophilic aromatic substitution on a disubstituted benzene ring is influenced by the directing effects of the existing substituents. The ethoxy group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. Iodination is therefore expected to occur at positions 2, 4, or 6. Achieving high selectivity for the desired 2-iodo isomer requires careful screening of reaction parameters. researchgate.net

Key parameters for optimization include the choice of iodine source (e.g., I₂, N-iodosuccinimide (NIS)), the solvent, the presence and type of catalyst or activating agent (e.g., silver salts, acids), reaction temperature, and time. nih.gov

Table 2: Illustrative Reaction Condition Screening for the Iodination of 1-Ethoxy-3-fluorobenzene This table presents a hypothetical screening process to optimize the synthesis of this compound.

| Entry | Iodine Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical Purity (2-isomer) |

| 1 | I₂ | None | Acetic Acid | 80 | 24 | Low | Poor |

| 2 | I₂ | H₂O₂/H₂SO₄ | Acetonitrile (B52724) | 25 | 12 | Moderate | Moderate |

| 3 | NIS | TFA | DCM | 0-25 | 6 | Good | Good |

| 4 | I₂ | Ag₂SO₄ | Methanol | 25 | 8 | High | Good |

| 5 | ICl | FeCl₃ | CCl₄ | 0 | 4 | High | Moderate |

| 6 | I₂ | (Diacetoxyiodo)benzene | DCM | 25 | 10 | Good | High |

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. nih.gov Key considerations include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are superior to stoichiometric ones in this regard.

Use of Catalysis: Employing catalytic amounts of iodine in combination with a green terminal oxidant (e.g., hydrogen peroxide or even air) can replace stoichiometric hypervalent iodine reagents, significantly reducing waste. frontiersin.org

Benign Solvents and Reagents: Selecting solvents with a lower environmental impact, such as ethanol or water, where possible. Avoiding toxic heavy metals and hazardous reagents is a primary goal of using hypervalent iodine chemistry. frontiersin.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Mechanochemistry, or solvent-free ball-milling, represents an innovative approach that can lead to faster reactions and reduced waste. rsc.org

Waste Reduction: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can minimize waste from workup and purification steps. organic-chemistry.org For example, a one-pot synthesis of a diaryliodonium salt from an iodoarene and an arene avoids the isolation of intermediates. organic-chemistry.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Reactivity and Transformation Pathways of 1 Ethoxy 3 Fluoro 2 Iodobenzene

Cross-Coupling Reactions Involving the Iodine Substituent

The carbon-iodine bond in 1-Ethoxy-3-fluoro-2-iodobenzene is the primary site for cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine and carbon-oxygen bonds. This allows for selective activation by transition metal catalysts, particularly palladium complexes.

Suzuki-Miyaura Coupling with Boronic Acid/Ester Partners

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound. For this compound, the reaction is expected to proceed selectively at the iodine position. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with the boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.

While specific studies on this compound are not prevalent, research on structurally similar compounds, such as other substituted aryl halides, provides insight into the expected reactivity. For instance, Pd-catalyzed asymmetric Suzuki-Miyaura couplings of sterically hindered 2-bromo-3-methylphenylamides with arylboronic acids have been successfully developed, yielding axially chiral biaryls in high yields. This suggests that the ortho-iodo substituent in this compound would readily participate in Suzuki-Miyaura coupling. The presence of the ethoxy and fluoro groups can influence the reaction's efficiency and the properties of the resulting biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides (Based on analogous reactions reported in the literature)

| Aryl Halide Partner | Boronic Acid/Ester Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / Chiral Ligand | K₃PO₄ | THF | up to 99% | |

| Substituted Bromobenzene | Substituted Aryl-boronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol (B145695)/Water | Good | |

| Aryl Halide | Arylboronic acid/ester | Pd@MOF | K₂CO₃ | Ethanol/Water | Good to Excellent |

Sonogashira Cross-Coupling with Terminal Alkynes

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, the iodine atom serves as the reactive handle for this transformation, leading to the synthesis of 2-alkynyl-1-ethoxy-3-fluorobenzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

The catalytic cycle is similar to other palladium-catalyzed cross-couplings, but it also involves a parallel cycle for the copper co-catalyst which facilitates the formation of a copper(I) acetylide intermediate. While copper-free Sonogashira protocols have been developed, the conventional Pd/Cu system remains widely used. The reaction of iodo-benzenes with terminal alkynes is generally efficient. For example, the Sonogashira coupling of various aryl iodides, including those with fluorine substituents, has been documented to proceed effectively.

Table 2: Examples of Sonogashira Coupling with Aryl Iodides (Based on analogous reactions reported in the literature)

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene (B50100) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | - | |

| 1-Fluoro-4-iodobenzene | Phenylacetylene | Pd on solid support / Cu₂O | - | THF-DMA | 73% | |

| o-Nitrofluorobenzene | Ethynyltriethylsilane | - | - | - | High |

Heck, Stille, and Negishi Coupling Reactions

The versatility of the C-I bond in this compound extends to other significant cross-coupling reactions:

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. The process is catalyzed by palladium and requires a base. The reaction of iodobenzene with various alkenes is well-established, suggesting that this compound would be a suitable substrate for forming stilbene-like structures.

Stille Reaction: This coupling involves an organotin reagent as the nucleophilic partner. The Stille reaction is known for its tolerance of a wide range of functional groups. The coupling of aryl iodides with various organostannanes is a common practice.

Negishi Reaction: This reaction utilizes an organozinc reagent to couple with the aryl halide. It is particularly useful for forming C(sp²)-C(sp³) bonds and is known for its high reactivity and selectivity. Studies on fluoroiodobenzenes have shown excellent yields in Negishi couplings with organozinc reagents derived from amino acids, highlighting the reaction's utility with functionalized substrates.

Role of Palladium and Other Transition Metal Catalysts in C-C Bond Formation

Palladium is the quintessential catalyst for the cross-coupling reactions of aryl halides. The catalytic cycle for these reactions (Suzuki, Sonogashira, Heck, Stille, Negishi) generally proceeds through three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki, Stille, Negishi) or Olefin Insertion (for Heck): The organic group from the coupling partner is transferred to the palladium center, or the alkene coordinates and inserts into the Pd-C bond.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

The choice of ligands on the palladium catalyst is crucial and can significantly affect the reaction's efficiency, selectivity, and substrate scope. While palladium remains the most common catalyst, other transition metals like nickel have also been employed, for instance, in Sonogashira and Negishi couplings.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Displacement of the Fluorine Atom in this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. For SNAr to occur readily, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to the leaving group. Fluorine is often an excellent leaving group in activated systems because its high electronegativity stabilizes the intermediate Meisenheimer complex.

In the case of this compound, the situation is more complex. The molecule contains an electron-donating ethoxy group para to the fluorine atom. Electron-donating groups deactivate the ring towards classical SNAr by increasing electron density, making nucleophilic attack less favorable. Therefore, displacement of the fluorine atom via a traditional SNAr mechanism is expected to be challenging.

However, modern synthetic methods have emerged to functionalize unactivated fluoroarenes. One such strategy involves photoredox catalysis, which can enable the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes under mild conditions. This method proceeds through a cation radical-accelerated mechanism, which alters the electronic properties of the aromatic ring and facilitates nucleophilic attack. While specific examples for this compound are not available, this approach represents a potential pathway for the selective displacement of its fluorine atom, offering a complementary reactivity to the cross-coupling reactions at the iodine position.

Article on this compound Cannot Be Generated

After a comprehensive search of scientific literature and patent databases, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the specific outline provided.

The requested article structure demanded detailed research findings on several advanced topics, including:

Competition between SNAr at Fluorine and Palladium-Catalyzed Transformations at Iodine

Directed ortho-Metalation (DoM) and Lithiation Reactions, including site-selectivity and trapping of intermediates

Halogen Dance Rearrangements, including mechanistic investigations and analysis of regioisomeric products

While general principles for these transformations are well-documented for various aromatic compounds, specific studies and experimental data for this compound are not present in the searched repositories. Generating content for this specific molecule without direct scientific references would require extrapolation from potentially dissimilar analogues, which would not meet the standards of scientific accuracy and would amount to speculation. The creation of the requested data tables is impossible without access to empirical results from studies on this specific compound.

Therefore, to maintain a commitment to accuracy and avoid generating unsubstantiated information, the requested article cannot be produced at this time. Further research and publication on the reactivity of this compound within the scientific community would be required to fulfill such a request.

Radical Reactions and Single-Electron Transfer (SET) Processes

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for aryl radical generation. These reactions can be initiated by light, heat, or a radical initiator.

The generation of the 1-ethoxy-3-fluoro-2-phenyl radical from this compound can be achieved through several methods. Photochemical induction, often in the presence of a sensitizer, can lead to the homolysis of the C-I bond. Alternatively, radical initiators such as azobisisobutyronitrile (AIBN) or trialkylboranes can facilitate the formation of the aryl radical. Single-electron transfer (SET) processes, involving reductants like samarium(II) iodide or through electrochemical methods, can also be employed to generate the corresponding aryl radical anion, which then expels an iodide ion to form the neutral aryl radical.

The general mechanism for the formation of the aryl radical via a radical initiator can be depicted as follows:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate initiator radicals.

Propagation: The initiator radical abstracts the iodine atom from this compound to form the 1-ethoxy-3-fluoro-2-phenyl radical.

Aryl radicals are highly reactive intermediates that can participate in a variety of subsequent transformations.

The 1-ethoxy-3-fluoro-2-phenyl radical, once formed, can undergo a range of synthetic transformations, most notably intramolecular cyclizations to form heterocyclic structures. For instance, if a suitable radical acceptor, such as an alkene or alkyne, is tethered to the aromatic ring system, an intramolecular radical cyclization can occur.

An example of such an application would be the radical cyclization of a derivative of this compound bearing an allyloxy group at a suitable position. The generated aryl radical would add to the double bond of the allyl group, leading to the formation of a new carbon-carbon bond and a subsequent cyclized radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or undergo further reactions. A notable application is the synthesis of substituted dihydropyrans or other oxygen-containing heterocycles. For instance, the radical cyclization of an allyl ether of a related o-iodophenol can lead to the formation of a substituted 3,4-dihydro-2H-pyran ring system. nih.gov

| Reactant Structure | Reagents and Conditions | Product Structure | Reaction Type |

| Bu3SnH, AIBN, Benzene (B151609), reflux | Intramolecular Radical Cyclization |

This table presents a hypothetical reaction based on known radical cyclizations of similar ortho-iodoaryl ethers.

Derivatization of this compound to Other Functionalized Aromatic Compounds

Beyond radical reactions, this compound can be derivatized through modification of its aromatic C-H bonds or transformation of its ethoxy group.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of aromatic rings. rsc.org In the case of this compound, the ethoxy group is an ortho, para-directing group. Due to the presence of the iodine atom at one ortho position, C-H activation would be expected to occur preferentially at the other ortho position (C6) or the para position (C4). The steric bulk of the iodine and ethoxy groups might favor functionalization at the less hindered para position.

Palladium and rhodium catalysts are commonly employed for such transformations. nih.gov For example, a directed ortho-lithiation, a form of C-H activation, can be achieved using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a new substituent. researchgate.net The ethoxy group can direct the lithiation to the adjacent C6 position.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 1-Ethoxy-3-fluorobenzene (B1330356) (analogous substrate) | 1. n-BuLi, TMEDA, THF, -78 °C; 2. Electrophile (e.g., I2) | This compound | Directed ortho-Metalation |

This table is based on general procedures for directed ortho-metalation of substituted aromatic ethers.

The ethoxy group in this compound can be cleaved to reveal the corresponding phenol, 3-fluoro-2-iodophenol (B1312808). This transformation is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 manner.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | BBr₃, CH₂Cl₂, -78 °C to rt | 3-Fluoro-2-iodophenol | Ether Cleavage |

This table illustrates a standard method for aryl ether cleavage.

The resulting 3-fluoro-2-iodophenol can then be subjected to further alkylation to introduce different alkyl groups on the oxygen atom. This is typically carried out under basic conditions (e.g., using a base like K₂CO₃ or NaH to deprotonate the phenol) followed by treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). organic-chemistry.org This allows for the synthesis of a variety of substituted ethers from the parent compound.

Theoretical and Computational Insights into this compound Remain Largely Undocumented in Public Research

Searches for Density Functional Theory (DFT) calculations, which are central to modern computational chemistry, yielded no specific results for this compound. Consequently, data regarding its optimized geometry, conformational analysis, electronic structure, molecular orbitals, and charge distribution remain uncharacterized in academic or commercial databases. This lack of data prevents a detailed discussion of its structural and electronic properties based on direct computational evidence.

Furthermore, the elucidation of mechanistic pathways for key reactions involving this compound, such as Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions, has not been specifically investigated through computational means. As a result, there is no published information on the transition state characterization or the reaction coordinate and energy profiles for reactions involving this compound.

While general principles of computational chemistry allow for predictions about how the ethoxy, fluoro, and iodo substituents would influence the benzene ring, the absence of specific studies on this particular isomer means that a detailed, data-driven analysis as requested cannot be provided at this time. The interplay of the activating ethoxy group and the deactivating but ortho, para-directing fluoro and iodo groups presents a complex case for reactivity that would require dedicated computational investigation to fully understand.

Theoretical and Computational Studies of 1 Ethoxy 3 Fluoro 2 Iodobenzene

Mechanistic Pathway Elucidation via Computational Chemistry

Computational Insights into Regioselectivity and Stereoselectivity

The substitution pattern on the benzene (B151609) ring of 1-ethoxy-3-fluoro-2-iodobenzene presents a fascinating case for studying the regioselectivity of further chemical transformations, such as electrophilic aromatic substitution. The interplay between the electron-donating ethoxy group (an ortho-, para-director) and the electron-withdrawing fluorine and iodine atoms (ortho-, para-directors with deactivating inductive effects) creates a nuanced reactivity landscape.

Computational methods, particularly those based on Density Functional Theory (DFT), can provide significant insights into the preferred sites of reaction. By calculating the distribution of electron density and the energies of potential intermediates, the regioselectivity of reactions like nitration, halogenation, or acylation can be predicted. One common approach is to analyze the calculated electrostatic potential (ESP) mapped onto the electron density surface of the molecule. Regions with higher negative potential (electron-rich areas) are more susceptible to electrophilic attack.

Furthermore, the stability of the Wheland intermediates (also known as sigma complexes), which are formed during electrophilic aromatic substitution, can be calculated for attack at each possible position on the benzene ring. The position leading to the most stable intermediate is generally the favored site of substitution. For this compound, the competition between the directing effects of the three substituents would be quantitatively assessed through these calculations. While specific computational studies on this molecule are not prevalent in published literature, the principles of such analyses are well-established. nih.govmsu.edulibretexts.org

Stereoselectivity, while less of a factor in reactions at the aromatic ring itself, becomes crucial if the molecule is involved in reactions at a chiral center or if it interacts with a chiral environment. Computational modeling can be employed to study the steric hindrance presented by the bulky iodine and ethoxy groups, which can influence the approach of reagents and thus the stereochemical outcome of reactions on adjacent molecules or in ordered systems.

To illustrate how computational data can inform regioselectivity, the following table presents hypothetical relative energies of Wheland intermediates for an electrophilic attack on a similarly substituted benzene ring, as would be calculated using DFT.

| Position of Electrophilic Attack | Relative Energy of Wheland Intermediate (kcal/mol) | Predicted Major Product |

| C4 | 0 (Reference) | Yes |

| C6 | +2.5 | Minor |

| C5 | +8.0 | No |

This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted benzenes. The values are not from a specific calculation on this compound.

Prediction of Spectroscopic Signatures

Computational chemistry provides invaluable tools for the prediction of various spectroscopic properties, aiding in the identification and characterization of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry that assists in structure elucidation. mdpi.com For this compound, with its complex substitution pattern, ab initio and DFT methods can be used to calculate the ¹H, ¹³C, and ¹⁹F NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. nih.gov

These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. mdpi.com While experimental data for this compound is not widely published, computational predictions can provide a strong basis for interpreting experimental spectra once obtained.

Below is a hypothetical table comparing predicted and experimental chemical shifts for a related compound, 1-fluoro-2-iodobenzene, to demonstrate the utility of this method. researchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| H3 | 7.71 | 7.71 |

| H4 | 7.28 | 7.28 |

| H5 | 7.03 | 7.03 |

| H6 | 6.87 | 6.87 |

This table is for illustrative purposes, showing the typical agreement between predicted and experimental data for a related molecule, 1-fluoro-2-iodobenzene. researchgate.net The predicted values are based on general computational accuracy.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR and Raman spectrum can be generated.

A hypothetical table of calculated vibrational frequencies for key functional groups in this compound is presented below to illustrate the expected output of such a computational analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| C=C Aromatic Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch | 1260-1000 | Strong |

| C-F Stretch | 1250-1020 | Strong |

| C-I Stretch | 600-500 | Medium |

This table contains hypothetical data based on typical vibrational frequencies for the respective functional groups and is for illustrative purposes only.

Solvent Effects and Reaction Environment Modeling

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. springernature.com Computational models can account for these solvent effects in several ways. The most common are implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can provide good estimates of how the solvent affects properties like conformational equilibria and reaction barriers.

Explicit solvent models involve including a number of solvent molecules around the solute in the calculation. While computationally more demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. acs.org

For this compound, modeling solvent effects would be crucial for accurately predicting its behavior in different reaction conditions. For example, the polarity of the solvent could influence the regioselectivity of a reaction by differentially stabilizing the charged intermediates. ias.ac.in Computational studies could model a reaction pathway in various solvents to predict the optimal conditions for a desired outcome.

Advanced Analytical Methodologies in the Research of 1 Ethoxy 3 Fluoro 2 Iodobenzene

Spectroscopic Techniques for Structural Characterization and Mechanistic Studies

Spectroscopic methods that probe the magnetic and vibrational properties of atomic nuclei and molecular bonds are indispensable tools for the detailed characterization of 1-Ethoxy-3-fluoro-2-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of this compound. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, researchers can piece together the molecule's connectivity and spatial arrangement.

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons. For this compound, the ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their chemical shifts influenced by the electronegativity of the adjacent oxygen atom. The aromatic protons would appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR spectroscopy probes the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms bonded to the electronegative fluorine and iodine atoms would show characteristic shifts, and the coupling between carbon and fluorine nuclei (J-coupling) provides valuable information for assigning the signals to specific carbon atoms in the benzene (B151609) ring.

¹⁹F NMR spectroscopy is particularly powerful for fluorinated compounds. A single peak would be expected for the fluorine atom in this compound, and its chemical shift would be highly sensitive to the electronic environment of the aromatic ring. Coupling with neighboring protons would also be observable, further confirming the substitution pattern.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H (CH₃) | 1.2 - 1.5 | Triplet |

| ¹H (CH₂) | 3.9 - 4.2 | Quartet |

| ¹H (Aromatic) | 6.5 - 7.5 | Multiplets |

| ¹³C (CH₃) | 14 - 16 | Singlet |

| ¹³C (CH₂) | 63 - 65 | Singlet |

| ¹³C (Aromatic) | 90 - 165 | Singlets and Doublets (due to C-F coupling) |

| ¹⁹F | -110 to -130 | Multiplet (due to coupling with protons) |

This table represents predicted data based on known substituent effects and data from analogous compounds.

Beyond static structural analysis, NMR is also a powerful tool for reaction monitoring . By acquiring spectra at various time points during a reaction involving this compound, chemists can track the disappearance of starting materials and the appearance of products in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

In Situ Spectroscopic Methods (e.g., FT-IR) for Reaction Progress Monitoring

In situ Fourier-transform infrared (FT-IR) spectroscopy offers a real-time window into the chemical transformations occurring in a reaction vessel. By immersing a probe directly into the reacting mixture, changes in the vibrational frequencies of functional groups can be continuously monitored.

For reactions involving this compound, FT-IR can track changes in key vibrational bands. For instance, in a substitution reaction where the iodine atom is replaced, the disappearance of the C-I vibrational modes and the appearance of new bands corresponding to the newly formed bond can be observed. The characteristic C-O stretching of the ethoxy group and C-F stretching vibrations would also be present and could be monitored for any changes that might indicate side reactions. This continuous data stream allows for precise determination of reaction endpoints and can reveal the presence of short-lived intermediates that might not be detectable by offline methods.

Mass Spectrometry (MS) for Identification of Intermediates and Products

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of this compound and for identifying intermediates and products formed during its reactions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₈FIO), HRMS would be able to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. This is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed to elucidate the structure of the parent ion.

For this compound, MS/MS studies would reveal characteristic fragmentation patterns. Common fragmentation pathways for halogenated aromatic ethers include the loss of the ethoxy group, the iodine atom, and the fluorine atom, as well as cleavage of the aromatic ring itself. By analyzing the masses of the resulting fragments, a detailed picture of the molecule's structure can be constructed, providing an orthogonal confirmation to NMR data.

| Parent Ion | Potential Fragment Ions | Description of Fragmentation |

| [C₈H₈FIO]⁺ | [C₆H₄FIO]⁺ | Loss of ethylene |

| [C₈H₈FO]⁺ | Loss of iodine radical | |

| [C₇H₅FIO]⁺ | Loss of methyl radical from ethoxy group | |

| [C₆H₄FO]⁺ | Loss of iodine and ethylene |

This table presents plausible fragmentation pathways based on general principles of mass spectrometry.

Ex Situ MS Analysis for Catalytic Intermediates

In catalytic reactions involving this compound, identifying the catalytic intermediates is key to understanding the reaction mechanism. While in situ analysis of these often short-lived species can be challenging, ex situ mass spectrometry provides a viable alternative. This involves taking aliquots from the reaction mixture at specific time points, quenching the reaction, and then analyzing the sample by mass spectrometry. This technique can help to identify and characterize catalyst-substrate adducts or other transient species that play a crucial role in the catalytic cycle, thereby offering valuable insights into the reaction pathway.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique can unambiguously confirm the substitution pattern on the benzene ring and provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific X-ray crystallographic data for this compound is not widely available in published literature, the analysis of related hypervalent iodine compounds and other substituted benzenes provides a framework for the expected outcomes. For instance, studies on benziodoxaborole derivatives, which feature a hypervalent iodine atom in a heterocyclic system, have utilized X-ray crystallography to reveal planar ring structures with specific I–O bond distances. figshare.com The crystal structure of a related compound, 1-bromo-4-ethoxy-3-fluoro-2-iodobenzene, is noted to be a solid, suggesting that with a suitable crystal, its structure could be determined. sigmaaldrich.com A successful crystallographic analysis of this compound would yield precise data points as illustrated in the hypothetical table below.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 14.8 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1132.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.75 |

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is an indispensable tool in synthetic organic chemistry for separating, identifying, and purifying components of a mixture. For this compound, both gas and liquid chromatography play crucial roles.

Gas Chromatography (GC) for Volatile Products

Gas chromatography is particularly effective for the analysis of volatile and thermally stable compounds. In the synthesis of this compound, GC can be used to monitor the progress of the reaction by separating the starting materials, intermediates, and the final product. When coupled with a mass spectrometer (GC-MS), this technique provides identification of the components based on their mass-to-charge ratio and fragmentation patterns.

The analysis of iodinated aromatic derivatives by GC-MS is a well-established method. nih.gov For instance, a typical GC method would involve a capillary column, such as an Agilent HP-5MS, with helium as the carrier gas. The oven temperature would be programmed to start at a lower temperature and gradually increase to ensure the separation of compounds with different boiling points. nih.gov The significant ions observed in the mass spectra of related substituted N-benzyl-4-bromo-2,5-dimethoxyphenylisopropylamines are often the iminium cation and fragments from the non-brominated portion of the molecule. ojp.gov

Table 2: Illustrative Gas Chromatography (GC) Parameters for Halogenated Benzene Analysis

| Parameter | Typical Value/Condition |

| Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (1 min hold), ramp at 10 °C/min to 280 °C (1 min hold) |

| Detector | Mass Spectrometer (MS) |

Note: These parameters are illustrative and based on methods used for similar compounds. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography is a versatile technique used for both the analysis and purification of compounds that may not be sufficiently volatile or stable for GC. For this compound, HPLC is the method of choice for determining the final purity of a synthesized batch and for isolating the pure compound from any non-volatile impurities or isomers.

Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly used for the analysis of benzene derivatives. researchgate.netresearchgate.net The addition of modifiers like trifluoroacetic acid to the mobile phase can improve peak shape and resolution. researchgate.net By running a sample through an HPLC system and monitoring the output with a UV detector, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its purity. For preparative HPLC, a larger column is used to physically separate and collect the pure fraction.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Typical Condition |

| Column | ODS-C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (55:45) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

Note: These conditions are based on established methods for the analysis of benzene derivatives and may require optimization for this compound. researchgate.net

Applications of 1 Ethoxy 3 Fluoro 2 Iodobenzene As a Synthetic Building Block

Precursor for Advanced Organic Scaffolds and Complex Molecules

The strategic placement of three different functional groups on the aromatic ring of 1-Ethoxy-3-fluoro-2-iodobenzene makes it an ideal starting material for the synthesis of a wide array of complex organic molecules. The iodine atom, in particular, serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Fluorinated Biaryls and Other Polyaromatic Systems

Fluorinated biaryl units are crucial components in many pharmaceuticals, agrochemicals, and materials science applications. The presence of fluorine can significantly influence the conformational preferences, metabolic stability, and binding affinities of molecules. this compound is an excellent precursor for the synthesis of such fluorinated biaryls through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

In a typical Suzuki-Miyaura reaction, this compound can be coupled with a variety of arylboronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding fluorinated biaryl. The reactivity of the carbon-iodine bond is significantly higher than that of the carbon-fluorine bond, allowing for selective coupling at the 2-position.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 2-Ethoxy-6-fluoro-1,1'-biphenyl |

The synthesis of highly fluorinated biphenyls can be challenging, but the use of iodo-fluoroaromatic precursors like this compound provides a reliable route. nih.gov The methodology can be extended to the synthesis of more complex polyaromatic systems by employing di-boronic acids or by sequential coupling reactions.

Construction of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in nature and form the core of numerous pharmaceuticals and biologically active molecules. This compound can serve as a key starting material for the synthesis of various fluorinated heterocyclic systems. For instance, it can be utilized in palladium-catalyzed annulation reactions to construct substituted benzofurans, a common motif in medicinal chemistry.

Role in the Development of New Synthetic Methodologies

The unique electronic and steric properties of this compound also make it a valuable substrate for exploring and developing novel synthetic methods.

Exploration of Novel Catalytic Systems

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis. The cross-coupling of substrates like this compound can be used as a benchmark reaction to evaluate the efficacy of new catalyst systems, including those based on palladium, copper, or other transition metals. names.edu.pl Researchers can systematically vary ligands, bases, and reaction conditions to optimize the synthesis of fluorinated biaryls and other coupled products, thereby expanding the toolkit of synthetic chemists. The development of dual-catalytic systems that can selectively functionalize specific sites on a molecule is an area of active research. names.edu.pl

Investigation of Metal-Free Transformations

While transition-metal-catalyzed reactions are powerful, the development of metal-free alternatives is a growing area of interest due to concerns about cost and metal contamination in final products. This compound can be employed in the investigation of metal-free arylation reactions. beilstein-journals.orgnih.govmdpi.comdiva-portal.orgdiva-portal.org For example, it can be a precursor to diaryliodonium salts, which are effective arylating agents in the absence of a metal catalyst. beilstein-journals.orgnih.gov These reactions often proceed through different mechanistic pathways, such as those involving aryne intermediates or radical species, and provide a complementary approach to traditional cross-coupling methods.

Intermediate for Functional Probes in Chemical Biology (excluding clinical applications)

Functional probes are essential tools in chemical biology for studying biological processes at the molecular level. The incorporation of fluorine into these probes is advantageous for ¹⁹F NMR spectroscopy and for modulating the probe's properties. This compound can serve as a key intermediate in the synthesis of such fluorinated probes. ljmu.ac.uknih.govresearchgate.netrsc.orged.ac.uk

By utilizing the reactive iodine handle, a variety of reporter groups, linkers, or binding moieties can be attached to the fluorinated aromatic core. For example, a fluorescent dye or a biotin (B1667282) tag could be introduced via a cross-coupling reaction, leading to a probe that can be used for imaging or affinity-based pulldown experiments. The ethoxy and fluoro substituents can be used to fine-tune the solubility, cell permeability, and metabolic stability of the final probe. The design of such probes is a rational process that leverages the predictable reactivity of building blocks like this compound. ljmu.ac.ukresearchgate.netrsc.org

Scarcity of Research on this compound as a Precursor for Hypervalent Iodine Reagents

Despite the broad utility of substituted iodoarenes in the development of hypervalent iodine reagents, a comprehensive review of scientific literature reveals a notable absence of research specifically detailing the use of this compound for this purpose. While general methodologies for the synthesis of hypervalent iodine(III) and iodine(V) compounds are well-established, their application to this particular trifunctional arene has not been documented in available scholarly articles and chemical databases.

Hypervalent iodine reagents are powerful tools in modern organic synthesis, prized for their low toxicity and diverse reactivity as oxidizing agents and in group transfer reactions. The electronic and steric properties of substituents on the aromatic ring of the parent iodoarene play a crucial role in the stability and reactivity of the resulting hypervalent iodine compound. Typically, iodoarenes are converted to their higher-valent states through oxidation in the presence of various reagents. For instance, treatment with peracids or other strong oxidants can yield iodoso- or iodyl-arenes, which can be further derivatized to a wide array of useful reagents.

The specific substitution pattern of this compound, featuring an ethoxy group, a fluorine atom, and an iodine atom in a 1,2,3-arrangement on the benzene (B151609) ring, presents an interesting, yet uninvestigated, platform for the synthesis of novel hypervalent iodine reagents. The interplay of the electron-donating ethoxy group and the electron-withdrawing fluorine atom could impart unique characteristics to any derived hypervalent iodine species.

However, the lack of published research on this specific starting material means that there are no experimental details, reaction conditions, yields, or characterization data for any hypervalent iodine reagents derived from this compound. Consequently, a detailed discussion of its application as a synthetic building block in this context cannot be provided at this time. Further experimental investigation would be required to explore the potential of this compound in the development of new and potentially valuable hypervalent iodine reagents.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of functionalized aryl halides often involves multi-step processes with significant environmental footprints. A primary challenge is the development of greener synthetic pathways to 1-ethoxy-3-fluoro-2-iodobenzene that align with the principles of green chemistry.

Future research should focus on:

Minimizing Halogenated Solvents: Exploring reaction media such as water, ionic liquids, or bio-based solvents to replace volatile organic compounds (VOCs). iwu.edu The use of "designer" surfactants that form nanoreactors in water could facilitate reactions with the typically water-insoluble aryl halide. ucsb.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This includes exploring one-pot syntheses that reduce intermediate isolation and purification steps. iwu.edu

Safer Reagents: Replacing hazardous reagents is crucial. For the iodination step, research into using molecular iodine with greener oxidants, such as hydrogen peroxide (H₂O₂), could offer a safer alternative to harsher iodinating agents. nsf.gov Similarly, metal-free catalytic systems, for instance using graphene oxide as a carbocatalyst with potassium halides, present an environmentally benign approach to halogenation. rsc.org

Chromatography-Free Purification: Developing protocols that yield high-purity this compound without the need for silica (B1680970) gel chromatography would significantly reduce solvent waste and improve process efficiency. organic-chemistry.orgresearchgate.net

A comparison of traditional versus potential greener synthesis parameters is outlined below.

| Parameter | Traditional Approach | Future Greener Approach |

| Solvent | Halogenated (e.g., Dichloromethane, Chloroform) | Water with surfactants, ionic liquids, bio-solvents |

| Oxidant (for iodination) | Strong, potentially hazardous oxidants | Hydrogen peroxide, Oxone |

| Catalyst | Stoichiometric Lewis acids | Reusable heterogeneous catalysts (e.g., ZnO), carbocatalysts |

| Purification | Column Chromatography | Crystallization, distillation, chromatography-free protocols |

| Energy Input | High temperature reflux | Mild conditions, sonochemistry, microwave irradiation |

Exploration of Novel Reactivity Patterns and Selectivity Control

The interplay of the ethoxy, fluoro, and iodo substituents governs the reactivity of the aromatic ring. The ethoxy group is an activating ortho-, para-director, while fluorine is a deactivating ortho-, para-director. The iodine atom is the primary site for cross-coupling reactions. Understanding and controlling the regioselectivity of further substitutions is a significant challenge.

Future research directions include:

Regioselective Functionalization: Systematically investigating electrophilic and nucleophilic aromatic substitution reactions to map the regiochemical outcomes. The directing effects of the existing groups could favor substitution at specific positions, a hypothesis that requires experimental validation.

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of one functional group while leaving the others untouched. For example, performing a Suzuki coupling at the C-I bond without disturbing the fluoro or ethoxy groups.

Metal-Halogen Exchange: Exploring ortho- and halogen-lithiation reactions is critical. researchgate.net The relative acidity of the ring protons and the propensity for lithium-iodine exchange must be studied under various conditions (e.g., different organolithium reagents, temperatures) to achieve selective metalation, which opens pathways to a wide array of other derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of a closely related compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene, has already been successfully demonstrated in a microreactor system, highlighting the potential for this technology. researchgate.net

Key areas for future development:

Continuous Flow Synthesis: Developing a complete, continuous flow process for this compound. Flow chemistry allows for precise control over reaction parameters, which can enhance yield and safety, especially for potentially exothermic or fast reactions like lithiation and iodination. researchgate.netacs.org

Improved Heat and Mass Transfer: Utilizing the high surface-area-to-volume ratio of microreactors to overcome heat and mass transfer limitations often encountered in batch reactors. This can enable reactions to be run at higher temperatures and concentrations, drastically reducing reaction times. researchgate.net

Automated Optimization: Integrating flow reactors with automated systems for real-time monitoring and optimization of reaction conditions (e.g., temperature, flow rate, stoichiometry) to rapidly identify the ideal parameters for yield and purity.

| Feature | Batch Reaction | Flow Chemistry |

| Reaction Time | Potentially hours | Minutes researchgate.net |

| Temperature Control | Difficult, potential for hot spots | Precise, rapid heating/cooling researchgate.netacs.org |

| Safety | Higher risk with hazardous intermediates | Smaller reaction volumes, enhanced control researchgate.net |

| Scalability | Complex | "Scaling out" by running reactors in parallel |

| Yield | Variable | Often higher due to precise control researchgate.net |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to predict reactivity and understand complex reaction mechanisms, reducing the need for extensive empirical screening. Applying these methods to this compound is a promising avenue for research.

Future computational studies should focus on:

DFT Calculations: Using Density Functional Theory (DFT) to model the electronic structure of the molecule, predict the most likely sites for electrophilic or nucleophilic attack, and calculate the activation energies for different reaction pathways.

Mechanism Elucidation: Modeling transition states to understand the mechanisms of key reactions, such as lithiation or cross-coupling, to explain observed selectivity or predict unexpected outcomes.

CFD Simulations: Employing Computational Fluid Dynamics (CFD) to model the performance of the synthesis in a flow reactor. This can help optimize reactor design and operating conditions for mass and heat transfer, predicting yields that can be compared with experimental results. researchgate.net

Discovery of Unexpected Transformations and Rearrangements

While the primary reactivity of this compound is predictable based on its functional groups, there is always potential for discovering novel and unexpected chemical behavior under specific reaction conditions.

Areas for exploration include:

Hypervalent Iodine Chemistry: Investigating the oxidation of the iodine atom to form hypervalent iodine(III) or iodine(V) reagents. nsf.govnih.gov These species, such as ArIF₂ or ArI(OAc)₂, possess unique reactivity and can act as powerful oxidizing or group-transfer agents, potentially leading to transformations not possible with the parent iodo-compound.

Radical Reactions: Exploring photochemical or radical-initiated reactions. The carbon-iodine bond is relatively weak and can be cleaved to generate an aryl radical, which could participate in novel cyclization or addition reactions.

Rearrangement Reactions: Probing for potential skeletal rearrangements, such as the Smiles rearrangement, under strongly basic conditions. The specific substitution pattern may facilitate such unexpected pathways.

Multi-component Reaction Development Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, are highly efficient and atom-economical. tcichemicals.com Incorporating this compound into MCRs is a significant challenge that could lead to the rapid synthesis of complex molecular architectures.

Future research should aim to:

Design Novel MCRs: Develop new MCRs where this compound serves as a key building block. This could involve, for example, a palladium-catalyzed cross-coupling reaction followed by an in-situ trapping of the intermediate with other components.

Tandem/Cascade Reactions: Design one-pot sequences where an initial transformation of the iodo-group initiates a cascade of subsequent reactions. For instance, a Sonogashira coupling could be followed by an intramolecular cyclization onto the ethoxy or fluoro-substituted ring.

Combinatorial Chemistry: Utilize the compound in MCRs for the creation of chemical libraries for drug discovery, leveraging the efficiency of MCRs to quickly generate a diverse set of complex and novel fluoro-ethoxy-substituted biaryl or heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Ethoxy-3-fluoro-2-iodobenzene, and how are reaction conditions optimized?

- Methodology :

- Nucleophilic Substitution : Introduce the ethoxy group via substitution of a halogen (e.g., chlorine) using sodium ethoxide in anhydrous ethanol under reflux (analogous to methods for 2-Chloro-4-fluoroiodobenzene synthesis) .

- Directed Metalation : Utilize ortho-directing groups (e.g., fluorine) to regioselectively introduce iodine via halogen-metal exchange, followed by quenching with electrophiles .

- Optimization : Adjust reaction temperature (e.g., 150°C in DMF for microwave-assisted synthesis) and base selection (e.g., K₃PO₄ for improved yield) based on protocols for structurally similar iodobenzenes .

Q. How can researchers purify and characterize this compound?

- Purification :

- Use column chromatography with silica gel and a hexane/ethyl acetate gradient to separate byproducts .

- Recrystallization from ethanol or dichloromethane, as demonstrated for 3-Chloro-2-fluoro-5-iodobenzoic acid .

- Characterization :

- NMR : Analyze NMR for fluorine environment (δ ~ -110 to -120 ppm) and NMR for ethoxy group signals (δ ~ 60-70 ppm) .

- Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z 280.43 (theoretical) using high-resolution MS .

Advanced Research Questions

Q. How do substituents (ethoxy, fluoro, iodine) influence regioselectivity in cross-coupling reactions?

- Mechanistic Insights :